molecular formula C10H9F3N2O B2980822 2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile CAS No. 1882759-90-1

2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile

Cat. No.: B2980822
CAS No.: 1882759-90-1
M. Wt: 230.19
InChI Key: DMSGTMOZYRJARD-UHFFFAOYSA-N
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Description

2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile is a chemical compound with the molecular formula C10H9F3N2O and a molecular weight of 230.19 g/mol . It is known for its unique structure, which includes a trifluoropropyl group attached to a pyridine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile typically involves the reaction of 2-methyl-6-hydroxypyridine-3-carbonitrile with 1,1,1-trifluoropropan-2-ol in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile can be compared with similar compounds such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its reactivity and applications.

Properties

IUPAC Name

2-methyl-6-(1,1,1-trifluoropropan-2-yloxy)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O/c1-6-8(5-14)3-4-9(15-6)16-7(2)10(11,12)13/h3-4,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSGTMOZYRJARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC(C)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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